4-(Cyclohexyloxy)-4-oxobutanoic acid

Description

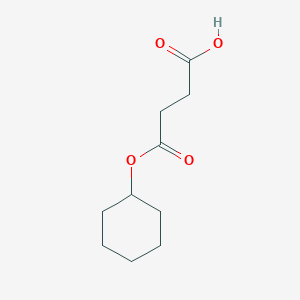

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyloxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBVVSONJDUVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905242 | |

| Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10018-78-7 | |

| Record name | Succinic acid, monocyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 Cyclohexyloxy 4 Oxobutanoic Acid

Esterification Approaches to Cyclohexyl Succinates

The formation of the ester linkage between succinic acid or its derivatives and cyclohexanol (B46403) is the cornerstone of synthesizing 4-(cyclohexyloxy)-4-oxobutanoic acid. Various esterification methodologies can be employed, each with its own set of advantages and challenges.

Direct Fischer-Type Esterification Techniques and Optimization

Direct Fischer-type esterification involves the reaction of succinic acid with cyclohexanol in the presence of an acid catalyst. This equilibrium-driven process typically requires elevated temperatures and a means to remove the water byproduct to drive the reaction towards the mono-ester product.

Key to optimizing this method is the control of stoichiometry. Using a 1:1 molar ratio of succinic acid to cyclohexanol can theoretically favor the mono-ester, but in practice, a mixture of unreacted succinic acid, the desired mono-ester, and the diester (dicyclohexyl succinate) is often obtained. To enhance the yield of the mono-ester, an excess of succinic acid can be used.

The choice of acid catalyst is also crucial. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The optimization of catalyst loading is a balance between achieving a reasonable reaction rate and minimizing side reactions, such as dehydration of cyclohexanol.

A significant challenge in Fischer esterification is preventing the formation of the diester. One strategy to mitigate this is to perform the reaction at lower temperatures and for shorter durations, and to carefully monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

A more effective approach to favor the mono-ester is to start with succinic anhydride (B1165640) instead of succinic acid. The ring-opening of the anhydride with one equivalent of cyclohexanol is an efficient method to produce the desired product. This reaction is often carried out at moderate temperatures and can be catalyzed by either acids or bases. In many cases, the reaction proceeds readily without a catalyst, driven by the release of ring strain in the anhydride. orgsyn.org The reaction of succinic anhydride with an alcohol, such as ethanol, has been shown to be an effective route to the corresponding monoester. researchgate.net

| Reactants | Catalyst | Key Optimization Parameters | Products |

| Succinic acid, Cyclohexanol | H₂SO₄, PTSA | Molar ratio, Temperature, Water removal | This compound, Dicyclohexyl succinate (B1194679), Water |

| Succinic anhydride, Cyclohexanol | None, Acid/Base | Stoichiometry, Temperature | This compound |

Transesterification Processes Involving Cyclohexanol

Transesterification offers an alternative route to this compound. This method typically involves the reaction of a dialkyl succinate, such as dimethyl succinate or diethyl succinate, with cyclohexanol in the presence of a catalyst. The equilibrium is driven by the removal of the more volatile alcohol (methanol or ethanol).

This process can be advantageous as it may offer better control over mono-ester formation compared to direct esterification of the dicarboxylic acid. By using a large excess of the starting dialkyl succinate, the formation of the desired mono-cyclohexyl ester can be favored.

Catalysts for transesterification include various metal alkoxides, such as sodium methoxide (B1231860) or titanium(IV) isopropoxide. The choice of catalyst and reaction conditions, including temperature and pressure, plays a significant role in the reaction's efficiency and selectivity.

Catalytic Methods in the Synthesis of Mono-esters of Dicarboxylic Acids

A variety of catalysts have been developed to improve the selectivity and efficiency of mono-ester synthesis from dicarboxylic acids. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous catalysts include traditional acid catalysts as well as more sophisticated organocatalysts. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the esterification under mild conditions, which is particularly useful for sterically hindered alcohols. stackexchange.com

Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry. Solid acid catalysts, such as zeolites and ion-exchange resins like Amberlyst-15, have been shown to be effective for the esterification of succinic acid with alcohols like ethanol, yielding the monoester. researchgate.netresearchgate.net Sulfated zirconia supported on mesoporous silica (B1680970) has also demonstrated high activity for the synthesis of diethyl succinate from succinic acid and ethanol. researchgate.net These systems can be adapted for the synthesis of this compound.

Enzymatic catalysis, particularly using lipases, presents a highly selective and environmentally benign option. Lipases can catalyze the esterification of dicarboxylic acids with high regioselectivity, favoring the formation of the mono-ester. nih.gov Lipase-catalyzed ring-opening of cyclic anhydrides is also a promising green strategy. rsc.org The use of immobilized lipases further simplifies catalyst recovery and reuse.

Regioselective Functionalization Strategies for the Butanoic Acid Backbone

The synthesis of this compound is inherently a regioselective process, as one of the two identical carboxylic acid groups of succinic acid must be selectively esterified. The most straightforward strategy to achieve this is the ring-opening of succinic anhydride. The nucleophilic attack of cyclohexanol on one of the carbonyl carbons of the anhydride leads directly to the desired mono-ester. This reaction is generally highly regioselective.

In cases where succinic acid is the starting material, achieving high regioselectivity can be more challenging due to the similar reactivity of the two carboxylic acid groups. Statistical mixtures are often obtained. stackexchange.com However, by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants, the formation of the mono-ester can be favored.

Advanced methods for regioselective mono-esterification include the use of protecting groups. One of the carboxylic acid groups can be protected, the other esterified, and then the protecting group can be removed. However, this multi-step approach is less atom-economical and generates more waste.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally friendly processes. Key areas of focus include the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions.

Catalysis: As mentioned earlier, the use of heterogeneous and enzymatic catalysts is a cornerstone of green synthesis. These catalysts can often be used under milder conditions, reduce waste by being recyclable, and can offer high selectivity, minimizing the formation of byproducts.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly reduce reaction times, often leading to higher yields and purer products compared to conventional heating. mdpi.com The synthesis of mono-cyclohexyl fumarate, a structurally similar compound, has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the synthesis of this compound. spkx.net.cn This method often allows for solvent-free reactions, further enhancing its green credentials. nih.gov

Solvent Selection: The ideal green synthesis would be performed without a solvent. When a solvent is necessary, the choice should be guided by safety, environmental impact, and recyclability. The use of greener solvents, such as ionic liquids or supercritical fluids, is an area of active research.

Atom Economy: The reaction of succinic anhydride with cyclohexanol is a highly atom-economical process, as all the atoms of the reactants are incorporated into the final product. This is a significant advantage over methods that require protecting groups or produce stoichiometric byproducts.

Scalable Synthetic Route Development for Industrial and Academic Research Applications

The development of a scalable synthetic route for this compound requires consideration of factors such as cost of starting materials, process safety, efficiency, and ease of purification.

For large-scale production, the reaction of succinic anhydride with cyclohexanol is likely the most viable route due to its high atom economy and simplicity. Succinic anhydride can be readily synthesized from succinic acid by dehydration. orgsyn.orgyoutube.com The reaction can potentially be carried out in a continuous flow reactor, which can offer better control over reaction parameters and facilitate large-scale production.

Patents related to the production of succinic acid esters often describe continuous processes involving reactive distillation. google.comgoogle.com In such a process, the esterification reaction and the separation of products occur simultaneously in a single unit, which can lead to significant process intensification and cost savings. While often focused on the production of diesters, these principles can be adapted for the selective synthesis of the mono-ester.

The use of robust, recyclable heterogeneous catalysts is also a key consideration for industrial applications to minimize waste and reduce production costs. The development of a scalable process would involve optimization of reaction conditions, catalyst selection and lifetime, and efficient product isolation and purification procedures. A modified approach for the synthesis of a different cyclohexyl-containing compound highlighted systematic process development studies for scalability, which can serve as a model for the target compound. researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Cyclohexyloxy 4 Oxobutanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for nucleophilic acyl substitution reactions following its activation. This functionality allows for the formation of amides, anhydrides, and further ester linkages, providing pathways to a wide array of derivatives.

Amide Bond Formation Reactions with Diverse Amine Nucleophiles

The carboxylic acid moiety of 4-(cyclohexyloxy)-4-oxobutanoic acid can be readily converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity, as direct reaction with an amine is generally slow and requires high temperatures. youtube.com

Common methods for activation involve the use of coupling reagents such as carbodiimides, for instance, dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through an O-acylisourea intermediate, which is highly reactive and readily undergoes nucleophilic attack by the amine to form the stable amide bond. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride) or an anhydride (B1165640), prior to reaction with the amine. youtube.com The reaction accommodates a wide variety of amine nucleophiles, from simple ammonia (B1221849) to complex primary and secondary amines, leading to the corresponding amides. youtube.comnih.gov

| Amine Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | 1. SOCl₂ 2. Excess NH₃ | 4-(Cyclohexyloxy)-4-oxobutanamide |

| Benzylamine | DCC, CH₂Cl₂ | N-Benzyl-4-(cyclohexyloxy)-4-oxobutanamide |

| Aniline | EDC, HOBt, DMF | 4-(Cyclohexyloxy)-N-phenyl-4-oxobutanamide |

| Piperidine | DCC, DMAP, CH₂Cl₂ | 1-(4-(Cyclohexyloxy)-4-oxobutanoyl)piperidine |

Anhydride Formation and Subsequent Transformations

The carboxylic acid group can participate in the formation of an acid anhydride. Reaction with an acyl halide, such as acetyl chloride, in the presence of a non-nucleophilic base like pyridine, results in a mixed anhydride (e.g., acetic 4-(cyclohexyloxy)-4-oxobutanoic anhydride). Symmetrical anhydrides can also be formed by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide. wikipedia.org

These anhydrides are highly reactive acylating agents, more so than the parent carboxylic acid, and serve as valuable intermediates. orgsyn.org They can react readily with nucleophiles such as alcohols or amines to form esters or amides, respectively, releasing a molecule of carboxylate as the leaving group. This pathway is particularly useful in syntheses where the direct use of the carboxylic acid is inefficient. For example, a study involving related 4-oxobutanoic acid derivatives demonstrated that they undergo intramolecular cyclization when treated with an anhydride, highlighting their utility as reactive intermediates. chimicatechnoacta.ruresearchgate.net

| Reactant for Anhydride Formation | Intermediate | Subsequent Nucleophile | Final Product |

|---|---|---|---|

| Acetyl Chloride | Acetic 4-(cyclohexyloxy)-4-oxobutanoic anhydride | Ethanol | Ethyl 4-(cyclohexyloxy)-4-oxobutanoate + Acetic Acid |

| Trifluoroacetic Anhydride | 4-(Cyclohexyloxy)-4-oxobutanoic trifluoroacetic anhydride | Ammonia | 4-(Cyclohexyloxy)-4-oxobutanamide + Trifluoroacetic acid |

Esterification with Various Alcohols for Complex Architectures

The carboxylic acid end of the molecule can be esterified to produce unsymmetrical diesters. The classic method for this is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is an equilibrium process, and the formation of the ester product is favored by using the alcohol as the solvent and/or by removing the water formed during the reaction. masterorganicchemistry.com

For more sensitive substrates or sterically hindered alcohols, milder methods like the Steglich esterification are employed. This reaction uses a coupling agent (DCC) and a catalyst (4-dimethylaminopyridine, DMAP) to facilitate ester formation at room temperature. orgsyn.orgstackexchange.com These methods allow for the introduction of a wide range of alcoholic groups, leading to the synthesis of complex diester structures with varied properties and functionalities.

| Alcohol | Reagents/Conditions | Product (Unsymmetrical Diester) |

|---|---|---|

| Methanol | H₂SO₄ (cat.), Reflux | 1-Cyclohexyl 4-methyl succinate (B1194679) |

| Benzyl alcohol | H₂SO₄ (cat.), Toluene, Dean-Stark | 4-Benzyl 1-cyclohexyl succinate |

| tert-Butanol | DCC, DMAP, CH₂Cl₂ | 4-(tert-Butyl) 1-cyclohexyl succinate |

Reactions Involving the Cyclohexyloxy Ester Group

The cyclohexyl ester group, while generally more stable than the carboxylic acid, can also undergo nucleophilic acyl substitution, primarily through hydrolysis or transesterification. These reactions allow for the cleavage of the cyclohexyloxy group or its replacement with other functional units.

Selective Ester Hydrolysis and Cleavage Mechanisms under Controlled Conditions

The cyclohexyl ester can be hydrolyzed to yield succinic acid and cyclohexanol (B46403). This cleavage can be achieved under either acidic or basic conditions. youtube.com

Alkaline Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. youtube.com Subsequent acidification of the reaction mixture is required to protonate the dicarboxylate and isolate succinic acid. This is a common and efficient method for ester cleavage. researchgate.netorganic-chemistry.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of the Fischer esterification. masterorganicchemistry.com It is an equilibrium process that requires heating the ester with a large excess of water and a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. youtube.com Because the reaction is reversible, it may not proceed to completion unless a large excess of water is used to shift the equilibrium.

| Conditions | Mechanism Type | Products | Notes |

|---|---|---|---|

| aq. NaOH, Heat; then H₃O⁺ | Base-Promoted (Saponification) | Succinic acid + Cyclohexanol | Irreversible reaction yielding the disodium (B8443419) salt of succinic acid prior to acidic workup. |

| aq. H₂SO₄, Heat | Acid-Catalyzed | Succinic acid + Cyclohexanol | Reversible equilibrium reaction. Driven to completion by excess water. |

Transesterification Reactions with Specific Nucleophiles for Functional Group Interconversion

Transesterification is a process that converts one ester into another by reaction with an alcohol. masterorganicchemistry.com For this compound, this reaction would involve the substitution of the cyclohexyloxy group with a different alkoxy group from a nucleophilic alcohol. Like hydrolysis, this reaction can be catalyzed by either an acid or a base. youtube.com

In base-catalyzed transesterification, an alkoxide nucleophile (e.g., sodium methoxide) attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to expel the cyclohexyloxy group, which is protonated by the solvent to form cyclohexanol. In acid-catalyzed transesterification, the incoming alcohol acts as the nucleophile after the ester carbonyl is activated by protonation. In both cases, the reaction is an equilibrium that must be driven toward the desired product, typically by using a large excess of the reactant alcohol. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for modifying the ester functionality without affecting the carboxylic acid moiety, provided the acid is first protected or converted to its conjugate base.

| Nucleophile/Solvent | Catalyst | Product |

|---|---|---|

| Methanol | NaOCH₃ (cat.) | 4-Methoxy-4-oxobutanoic acid + Cyclohexanol |

| Ethanol | H₂SO₄ (cat.) | 4-Ethoxy-4-oxobutanoic acid + Cyclohexanol |

| Propane-1,2-diol | H₂SO₄ (cat.) | 4-((2-Hydroxypropoxy)carbonyl)butanoic acid + Cyclohexanol |

Computational Chemistry Approaches to Elucidating Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the reaction mechanisms of molecules like this compound at a molecular level. A primary reaction of interest for this compound is ester hydrolysis, the reverse of its formation. acs.org Theoretical studies, particularly using Density Functional Theory (DFT) and molecular dynamics simulations, have been instrumental in clarifying the intricate mechanisms of this fundamental reaction in aqueous environments. researchgate.netnih.gov

Early theoretical models of neutral ester hydrolysis often proposed a bifunctional catalysis mechanism involving a limited number of water molecules. However, these models struggled to fully reconcile theoretical calculations with experimental kinetic data. nih.gov A significant advancement came from studies suggesting that the autoionization of water plays a crucial role. nih.govnih.gov

Car-Parrinello molecular dynamics simulations have shown that the hydrolysis of simple esters like methyl formate (B1220265) in pure water is consistent with a mechanism involving cooperative catalysis by hydroxide and hydronium ions generated from water's autoionization. nih.gov This process has a calculated activation free energy of approximately 23.8 kcal/mol. researchgate.netnih.gov The mechanism is described as an autoionization-initiated process followed by rapid acid-base catalysis. nih.gov

Further ab initio calculations and continuum solvation models have provided support for different pathways depending on the nature of the ester. nih.gov For standard esters, a Water Autoionization-Acid (W(AI)A) mechanism is proposed, where the process begins with water autoionization followed by the protonation of the ester. For activated esters, a Water Autoionization-Base (W(AI)B) mechanism, where a hydroxide ion attacks the ester, aided by a second water molecule acting as a general base, is considered more likely. nih.gov An important insight from these computational studies is that such reactions may not proceed through a conventional saddle point (transition state) on the potential energy surface. Instead, the formation of an ion pair from neutral species can present an asymptotic barrier, which requires different analytical methods to calculate the free energy profile. nih.gov

These computational approaches allow for a detailed examination of transition states, intermediates, and the role of solvent molecules throughout the reaction pathway. For this compound, these models can predict the activation barriers for hydrolysis and help understand how the electronic and steric properties of the cyclohexyl group influence the reaction rate compared to simpler alkyl esters.

The table below presents key computational findings related to ester hydrolysis mechanisms.

| Computational Method | System Studied | Key Mechanistic Insight | Calculated Activation Energy | Reference |

| Car-Parrinello Molecular Dynamics | Methyl Formate in Water | The rate is consistent with cooperative catalysis by autoionization-generated hydroxide and hydronium. | 23.8 kcal/mol | researchgate.netnih.gov |

| Ab Initio Calculations, Continuum Solvation Models | Methyl Acetate (normal ester) | The reaction proceeds via a Water Autoionization-Acid (W(AI)A) mechanism. | N/A | nih.gov |

| Ab Initio Calculations, Continuum Solvation Models | Methyl Trifluoroacetate (activated ester) | The reaction proceeds via a Water Autoionization-Base (W(AI)B) mechanism. | N/A | nih.gov |

| Molecular Dynamics Simulations | General Ester Hydrolysis | Ester bond hydrolysis in aqueous solution is often consistent with mechanisms involving cooperative catalysis by autoionization-generated ions. | N/A | researchgate.net |

These computational studies provide a framework for understanding the reactivity of this compound, particularly its stability and degradation pathways via hydrolysis.

Exploration of Derivatives and Analogs of 4 Cyclohexyloxy 4 Oxobutanoic Acid

Amino Acid Derivatives and Aspartic Acid Analogs

The structural backbone of 4-(cyclohexyloxy)-4-oxobutanoic acid provides a versatile scaffold for the synthesis of novel amino acid derivatives and analogs of aspartic acid. These compounds are of significant interest in the field of peptide chemistry and drug design.

Synthesis of Alpha-Substituted this compound Derivatives

The synthesis of alpha-substituted derivatives of this compound introduces chiral centers and functional groups that can mimic natural amino acids. While direct alpha-substitution on the parent compound is a complex synthetic challenge, related research on similar structures provides insight into potential synthetic routes. For instance, a method for the photocatalyzed intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. nih.gov This highlights a potential strategy for creating complex cyclohexyl moieties that could be incorporated into butanoic acid derivatives.

Another relevant synthetic approach involves the reaction of chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid with substituted anilines to yield amide derivatives. researchgate.net This demonstrates the feasibility of modifying the carboxylic acid group of a substituted butanoic acid, a key step in creating more complex derivatives. The synthesis of these amides proceeds in high yields and their structures have been confirmed using various spectroscopic methods. researchgate.net

Incorporation into Peptide Scaffolds and Peptide Mimetics for Conformational Studies

The incorporation of non-natural amino acids and their mimics into peptide scaffolds is a powerful tool for studying protein structure and function, as well as for developing new therapeutic agents. The conformational properties of the resulting peptidomimetics are of paramount importance. To this end, methods for the visual and quantitative conformational analysis of peptidomimetics have been developed. nih.gov These methods, such as the peptide conformation distribution (PCD) plot and the peptidomimetic analysis (PMA) map, are crucial for evaluating the similarity of a mimetic to a target peptide motif by examining side-chain orientations rather than the traditional φ and ψ angles. nih.gov

Functionalized Succinic Acid Derivatives with Modified Cyclohexyl Moieties

Modifications to the cyclohexyl ring of this compound lead to a class of functionalized succinic acid derivatives with diverse properties. These modifications can range from simple alkyl substitutions to the introduction of more complex functional groups.

An example of a succinic acid derivative with a modified cyclohexyl moiety is 4-(4-methylcyclohexyl)-4-oxobutanoic acid. nih.gov Another example is the chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid, which has been used as a starting material for the synthesis of antimicrobial amide derivatives. researchgate.net The synthesis of these derivatives involves the reaction of the butanoic acid with various substituted anilines, resulting in a series of amides that have been tested for their biological activity. researchgate.net

The following table summarizes the antimicrobial activities of some of these amide derivatives:

| Compound | Fungal Strain | Activity (%) | Bacterial Strain | Activity (%) |

| 2 | Aspergillus fumigatus | 96.5 | --- | --- |

| 6 | Helminthosporium sativum | 93.7 | --- | --- |

| 3 | --- | --- | Bacillus subtilis | 37.6 |

| 4 | --- | --- | Pseudomonas aeruginosa | 33.2 |

| 5 | --- | --- | Klebsiella pneumonia | Moderate |

Data sourced from a study on the antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. researchgate.net

Heterocyclic and Macrocyclic Derivatives Incorporating the Butanoic Acid Core

The butanoic acid core of this compound can be incorporated into more complex molecular architectures, including heterocyclic and macrocyclic systems. These derivatives often exhibit unique biological activities and chemical properties.

One important class of heterocyclic derivatives is the 2(3H)-furanones, which can be synthesized from 4-oxobutanoic acid derivatives. ekb.eg These compounds and their hydrazide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. ekb.egresearchgate.net The synthesis of 3-arylidene-2(3H)-furanones can be achieved through the cyclization of 4-oxobutanoic acid derivatives using acetic anhydride (B1165640), followed by condensation with aromatic aldehydes. ekb.eg

Structure-Reactivity Relationship Studies in Novel Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is a fundamental goal of chemical research. For derivatives of this compound, such studies are crucial for the rational design of new compounds with desired properties.

For example, a study on 4-aryl-4-oxobutanoic acid amides as calpain inhibitors revealed important structure-activity relationships. It was found that a 2-methoxymethoxy group on the phenyl ring and a primary amide at the "warhead" region of the molecule resulted in the most potent inhibition of µ-calpain. nih.gov This suggests that specific substitutions on the aryl and amide portions of the molecule are key determinants of its inhibitory activity. nih.gov

Advanced Applications and Research Utility of 4 Cyclohexyloxy 4 Oxobutanoic Acid in Synthetic Chemistry

Utilization in Multi-Step Organic Synthesis as a Versatile Intermediate

The bifunctional nature of 4-(cyclohexyloxy)-4-oxobutanoic acid makes it a highly versatile intermediate in multi-step organic synthesis. The molecule possesses two distinct functional groups: a terminal carboxylic acid and a cyclohexyl ester. This arrangement allows for selective reaction at the carboxylic acid site while the ester portion remains protected. The free carboxylic acid can undergo a wide range of transformations to build more complex structures.

The cyclohexyl ester provides steric bulk and is stable under many reaction conditions used to modify the carboxylic acid group. It can be selectively cleaved later in a synthetic sequence, typically under hydrolytic conditions (acidic or basic), to reveal a second carboxylic acid. This differential reactivity is a cornerstone of its utility, enabling the sequential construction of molecules.

For instance, the carboxylic acid can be activated and coupled with amines to form amides, with alcohols to form new esters, or reduced to an alcohol. These transformations are fundamental in the synthesis of pharmaceuticals, polymers, and other functional materials.

Table 1: Potential Synthetic Transformations of this compound

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Significance |

|---|---|---|---|

| Carboxylic Acid | SOCl₂, then an amine (R-NH₂) | Amide | Formation of peptide bonds or polyamide precursors. |

| Carboxylic Acid | An alcohol (R-OH), acid catalyst | Ester | Creation of new diesters with different alkyl groups. |

| Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol | Reduction to introduce a hydroxyl group. |

Role in the Construction of Complex Molecular Architectures and Natural Product Synthesis

In the pursuit of novel materials and bioactive compounds, chemists often require building blocks, or "synthons," that can be used to construct large and complex molecular architectures. This compound serves as a valuable linear linker or spacer element. Its four-carbon chain (succinate backbone) provides a defined length and conformational flexibility that can be exploited in the design of macrocycles, dendrimers, and coordination polymers.

While specific instances of its use in the total synthesis of complex natural products are not widely documented in prominent literature, its structural motif is relevant. The succinate (B1194679) unit is a component of many biological molecules and natural products. wikipedia.orgyoutube.com The ability to introduce this unit with one end masked as a cyclohexyl ester allows for controlled, stepwise assembly of molecular frameworks that might mimic or elaborate upon natural product scaffolds. For example, it could be used to connect two different complex fragments of a molecule, with the succinate chain acting as a bridge that can be later modified if necessary.

Application as a Precursor for Protecting Group Strategies in Organic Synthesis

Protecting groups are essential tools in organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site. dokumen.pub While this compound is not itself a protecting group, its structure is directly related to the Cyclohexyloxycarbonyl (Hoc) group, which is a known protecting group for amines, particularly in peptide synthesis. ug.edu.ple-bookshelf.describd.com

The Hoc group is valued for its high resistance to basic conditions, making it compatible with synthetic strategies that employ base-labile components. ug.edu.pl It can be used as an alternative to other common protecting groups. Although the Hoc group is typically introduced using reagents like cyclohexyl chloroformate, the conceptual foundation lies in the stability of the cyclohexyloxycarbonyl moiety, the very structure present in this compound. Therefore, the compound serves as an important conceptual precursor and structural relative in the context of this protecting group strategy. google.com

Integration into Automated and High-Throughput Synthesis Platforms

Automated and high-throughput synthesis platforms have revolutionized drug discovery and materials science by enabling the rapid creation of large libraries of compounds. These systems rely on a palette of reliable building blocks that have predictable reactivity and are stable under standard conditions.

This compound is a strong candidate for inclusion in such platforms. Its key features for this application include:

A Single, Reactive Site: The presence of a single free carboxylic acid allows for clean, predictable reactions (e.g., amide bond formation) when mixed with a library of amines or alcohols in an automated fashion.

Stability: The compound is a stable solid, making it easy to handle, weigh, and dispense by robotic systems.

Solubility: It exhibits suitable solubility in common organic solvents used in synthesis.

By incorporating this molecule into an automated workflow, researchers can efficiently generate large arrays of succinate derivatives, such as libraries of amides or esters. These libraries can then be screened for biological activity or desirable material properties, accelerating the discovery process. While specific documented use in large-scale automated platforms is not prominent, its properties align well with the requirements for such applications. ambeed.com

Emerging Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. acs.org The structure of this compound contains the ideal components for programmed self-assembly.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It can readily form dimeric pairs with other acid molecules, creating a highly directional and predictable interaction. nih.govmdpi.com

Hydrophobic Interactions: The bulky and nonpolar cyclohexyl group provides a hydrophobic domain. In polar solvents, these groups will tend to aggregate to minimize their contact with the solvent.

The combination of these two features can drive the spontaneous organization of the molecules into well-defined, higher-order structures. Depending on the conditions (e.g., solvent, concentration, presence of guest molecules), this compound could potentially self-assemble into various architectures, including micelles, vesicles, liquid crystals, or two-dimensional monolayers on a surface. nih.govnih.gov Studies on similar systems involving ammonium (B1175870) carboxylate salts from succinic acid and amines like cyclohexylamine (B46788) have shown consistent and recurring hydrogen-bonding motifs that dictate the crystal packing. mdpi.com This capacity for self-organization makes it a molecule of interest for developing novel "smart" materials, drug delivery systems, and molecular sensors.

Analytical and Spectroscopic Characterization Methodologies for 4 Cyclohexyloxy 4 Oxobutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 4-(Cyclohexyloxy)-4-oxobutanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

For this compound, both ¹H and ¹³C NMR spectroscopy would be utilized.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The succinic acid moiety would exhibit two methylene (B1212753) (CH₂) groups, appearing as triplets around 2.6 ppm due to coupling with each other. The cyclohexyl group would present a more complex set of overlapping multiplets in the upfield region, typically between 1.2 and 1.9 ppm, corresponding to the axial and equatorial protons of the cyclohexane (B81311) ring. The proton on the carbon bearing the ester oxygen (CH-O) would appear as a distinct multiplet, likely shifted downfield to around 4.7-4.9 ppm due to the deshielding effect of the adjacent oxygen atom. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals would be expected for the carbonyl carbons of the ester and carboxylic acid, typically in the range of 170-180 ppm. The carbon atom of the cyclohexyl group attached to the ester oxygen would be found around 70-75 ppm. The methylene carbons of the succinate (B1194679) chain would appear at approximately 28-35 ppm, while the carbons of the cyclohexyl ring would resonate in the 23-32 ppm range.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~175-180 |

| Ester Carbonyl (-COO-) | - | ~170-175 |

| Methylene adjacent to COOH (-CH₂COOH) | ~2.6 (triplet) | ~28-32 |

| Methylene adjacent to COO (-CH₂COO-) | ~2.6 (triplet) | ~28-32 |

| Cyclohexyl methine (-CH-O) | ~4.7-4.9 (multiplet) | ~70-75 |

| Cyclohexyl methylenes (-CH₂-) | ~1.2-1.9 (multiplets) | ~23-32 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (molar mass: 200.23 g/mol ), electrospray ionization (ESI) would be a common method to generate the molecular ion.

In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 201.2. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at m/z 199.2.

Fragmentation analysis (MS/MS) provides further structural information. Common fragmentation pathways for dicarboxylic acid monoesters include the loss of water or alcohol from the deprotonated molecule. researchgate.net For this compound, key fragmentation patterns would involve the cleavage of the ester bond, leading to fragments corresponding to the cyclohexanol (B46403) and succinic acid moieties. The loss of the cyclohexyl group (C₆H₁₁) would result in a fragment at m/z 117. Another characteristic fragmentation of cycloalkanes is the loss of an ethylene (B1197577) molecule. jove.com

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 201.2 | Protonated molecular ion |

| [M+Na]⁺ | 223.2 | Sodium adduct of the molecular ion |

| [M-H]⁻ | 199.2 | Deprotonated molecular ion |

| [M-C₆H₁₀]⁻ | 117.1 | Loss of cyclohexene (B86901) from the deprotonated molecule |

| [C₄H₅O₄]⁻ | 117.0 | Succinate anion after cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be characterized by the presence of both carboxylic acid and ester functional groups. brainly.comorgchemboulder.com

A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. libretexts.org Two distinct carbonyl (C=O) stretching absorptions would also be prominent. The C=O stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher frequency, around 1735-1750 cm⁻¹. brainly.comorgchemboulder.com The spectrum would also show C-O stretching vibrations for both the ester and carboxylic acid in the 1000-1300 cm⁻¹ region. orgchemboulder.com Additionally, C-H stretching vibrations from the cyclohexyl and methylene groups would be observed just below 3000 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Ester | C=O stretch | 1735-1750 |

| Ester/Carboxylic Acid | C-O stretch | 1000-1300 |

| Alkane | C-H stretch | 2850-2960 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is crucial for assessing the purity of this compound and for its preparative purification.

Reversed-Phase HPLC Applications for Analytical and Preparative Separations

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. nih.gov

For preparative separations, the same principles apply but on a larger scale with a larger column diameter to isolate pure fractions of the compound from reaction mixtures or impurities.

Chiral HPLC for Enantiomeric Purity Determination of Chiral Derivatives

If a chiral center is introduced into the this compound molecule, for instance, by substitution on the succinic acid backbone, chiral HPLC would be necessary to separate the resulting enantiomers. This is critical in pharmaceutical research, as enantiomers can have different biological activities.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. nih.gov The mobile phase in chiral separations can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase system, depending on the specific CSP and the analyte.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For this compound, if a suitable single crystal can be grown, X-ray diffraction analysis would yield definitive information about its molecular conformation, bond lengths, and bond angles in the solid state.

This technique would confirm the connectivity of the atoms and provide details about the conformation of the cyclohexyl ring (typically a chair conformation) and the relative orientation of the ester and carboxylic acid groups. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which dictate the crystal packing. X-ray crystallography is particularly valuable for determining the absolute configuration of chiral derivatives, which is crucial in drug development. nih.govnih.gov

Future Research Directions and Theoretical Perspectives

Development of Novel and More Efficient Synthetic Pathways for 4-(Cyclohexyloxy)-4-oxobutanoic Acid

Traditional synthesis of this compound typically involves the reaction of succinic anhydride (B1165640) with cyclohexanol (B46403). While effective, this method can present challenges in achieving high selectivity and yield, often requiring specific catalysts and reaction conditions to avoid the formation of the diester byproduct. Future research is poised to explore more sophisticated and efficient synthetic routes.

Organocatalysis stands out as a promising avenue. The use of small organic molecules as catalysts can offer milder reaction conditions and improved selectivity. Investigating various organocatalysts for the ring-opening of succinic anhydride with cyclohexanol could lead to more sustainable and cost-effective production methods.

Flow chemistry presents another innovative approach. rsc.orgbeilstein-journals.org Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly enhance reaction efficiency and product purity. rsc.org Developing a continuous-flow process for the synthesis of this compound could enable scalable and highly controlled production.

Furthermore, exploring alternative starting materials and reaction mechanisms beyond the conventional succinic anhydride route could unveil entirely new synthetic pathways with improved atom economy and reduced waste generation.

Investigation of New Reaction Pathways and Transformations Driven by Green Chemistry Principles

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact. For the synthesis of this compound, several green approaches warrant further investigation.

Solvent-free synthesis or the use of green solvents is a key area of focus. Traditional organic solvents often pose environmental and health risks. Research into mechanochemical methods, where mechanical force is used to drive the reaction in the absence of a solvent, could provide a truly green synthetic route. researchgate.net Additionally, the exploration of benign solvents like ionic liquids or supercritical fluids could offer environmentally friendly alternatives to conventional solvents for the esterification process. acs.orgrsc.org For instance, the esterification of succinic anhydride has been successfully carried out using ZnO in methanol, demonstrating a potentially greener route to related succinates. researchgate.netacs.org

Catalyst development is also central to green synthesis. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is highly desirable. researchgate.net Research into solid acid catalysts or supported metal oxides could lead to more sustainable catalytic systems for the production of dicarboxylic acid monoesters like this compound. researchgate.net

Computational Design of Advanced Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with specific properties. nih.govnih.govuni.lu For this compound, computational methods can be employed to design advanced derivatives with tailored reactivity for various applications.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure and reactivity of the molecule. nih.gov By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap) and charge distributions, researchers can predict the reactivity of the carboxylic acid and ester functionalities. rsc.orgcapes.gov.br This knowledge can guide the design of derivatives with enhanced reactivity for specific chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their chemical or biological activities. researchgate.netnih.govmdpi.com While not directly applicable to the synthesis itself, QSAR can be a powerful tool in designing derivatives for specific applications, for example, by predicting their binding affinity to a biological target if the molecule were to be used as a scaffold in drug design.

These computational approaches can significantly accelerate the discovery and development of new derivatives of this compound with desired properties, reducing the need for extensive experimental screening.

Exploration of Biocatalytic Approaches for the Synthesis or Derivatization of the Compound

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govnih.gov

Lipase-catalyzed synthesis is a particularly promising area for the production of this compound. Lipases are known to catalyze esterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions. rsc.orgcapes.gov.brnih.govnih.govcapes.gov.br Research focused on screening different lipases for their ability to selectively catalyze the mono-esterification of succinic acid with cyclohexanol could lead to a highly efficient and sustainable process. The selectivity of lipases can be influenced by the reaction medium and the specific enzyme used. capes.gov.brnih.gov For example, immobilized Candida antarctica lipase (B570770) B has been effectively used in the esterification of succinic acid. researchgate.netwikipedia.org

Whole-cell biocatalysis offers the advantage of utilizing the entire metabolic machinery of a microorganism, potentially eliminating the need for costly enzyme purification. nih.govnih.govdoaj.orgacs.orgresearchgate.net Genetically engineered microorganisms could be developed to overexpress specific enzymes, such as esterases or acyltransferases, capable of producing this compound. doaj.org This approach could enable the direct conversion of simple starting materials into the desired product in a single fermentation step.

Synergistic Research with Material Science and Polymer Chemistry for Advanced Functional Materials

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers with tailored properties.

Polyesters and Polyamides: The carboxylic acid group can react with diols or diamines to form polyesters and polyamides, respectively. nih.govmdpi.comnih.govnih.gov The presence of the bulky cyclohexyl group in the side chain is expected to influence the physical properties of the resulting polymers, such as their glass transition temperature, solubility, and mechanical strength. Research in this area could focus on synthesizing and characterizing a range of polyesters and polyamides derived from this compound and various co-monomers to create materials with specific thermal and mechanical properties.

Functional Polymers: The carboxylic acid or the ester group can be further modified to introduce other functional groups, leading to the creation of functional polymers. For instance, the carboxylic acid could be used as an anchor point for attaching other molecules or for initiating polymerization through techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govwikipedia.orgrsc.orgnih.govrsc.org This could lead to the development of "smart" polymers that respond to external stimuli or polymers with specific biological activities. rsc.org

The synergy between organic synthesis, computational modeling, biocatalysis, and polymer chemistry will be crucial in unlocking the full potential of this compound and its derivatives as building blocks for advanced functional materials.

Q & A

Q. What are the common synthetic routes for 4-(Cyclohexyloxy)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves esterification of cyclohexanol with a β-keto acid derivative. For example, a modified Knoevenagel condensation could be employed using cyclohexanol and a suitable β-keto ester (e.g., diethyl oxalate) under alkaline conditions, followed by hydrolysis and decarboxylation . Optimization includes adjusting solvent polarity (e.g., ethanol or THF), temperature control (60–80°C), and catalyst selection (e.g., NaH or K₂CO₃). Continuous flow reactors may enhance yield and reproducibility by minimizing side reactions .

Q. How is the structure of this compound characterized in laboratory settings?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H NMR will show signals for the cyclohexyl group (δ 1.2–2.0 ppm, multiplet) and the ketone carbonyl (δ 2.6–2.8 ppm). ¹³C NMR confirms the ester carbonyl (~170 ppm) and carboxylic acid (~175 ppm) .

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2500–3300 cm⁻¹ (broad, carboxylic acid O-H stretch) .

- Mass Spectrometry : ESI-MS in negative mode will show [M-H]⁻ ions, with fragmentation patterns matching the cyclohexyloxy and oxobutanoic acid moieties .

Q. What are the key chemical reactions of this compound under standard laboratory conditions?

- Methodological Answer :

- Hydrolysis : Acidic or basic hydrolysis cleaves the ester to form 4-hydroxy-4-oxobutanoic acid. For controlled hydrolysis, use 1M HCl at 60°C for 6 hours .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 4-(cyclohexyloxy)-4-hydroxybutanoic acid .

- Substitution : The cyclohexyloxy group can undergo nucleophilic substitution with amines or thiols under acidic catalysis (e.g., H₂SO₄) .

Advanced Research Questions

Q. How does this compound interact with enzymes such as Kynurenine-3-hydroxylase (KMO)?

- Methodological Answer : The ketone and carboxylic acid groups enable competitive inhibition of KMO, a key enzyme in the tryptophan metabolism pathway. To study this:

- Enzyme Assays : Use purified KMO with NADPH cofactor, monitoring NADPH oxidation at 340 nm. IC₅₀ values can be determined via dose-response curves .

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to assess binding affinity at the enzyme’s active site, focusing on hydrogen bonds with Arg-131 and hydrophobic interactions with the cyclohexyl group .

Q. What challenges arise in developing HPLC methods for quantifying trace amounts of this compound in biological matrices?

- Methodological Answer : Challenges include low UV absorption and matrix interference. Solutions:

- Derivatization : Use 6-methoxy-4-quinolone (6-MOQ) as a pre-column derivatization reagent to enhance fluorescence detection (λₑₓ = 325 nm, λₑₘ = 410 nm) .

- Column Selection : Employ a C18 column (3.5 µm particle size) with a gradient elution (0.1% formic acid in water/acetonitrile) to resolve the compound from endogenous metabolites .

Q. What safety protocols are critical when handling this compound in a research laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust (GHS H335) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels to prevent environmental contamination .

Q. How can the solubility and bioavailability of this compound be improved for pharmacological studies?

- Methodological Answer :

- Prodrug Design : Synthesize methyl or ethyl esters to enhance lipophilicity, followed by enzymatic cleavage in vivo .

- Co-Solvents : Use PEG-400 or cyclodextrins in formulation buffers to improve aqueous solubility .

- Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles (size ~150 nm) for sustained release, validated via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.